6-(9,10-Dioxo-9,10-dihydro-anthracene-2-sulfonylamino)-hexanoic acid
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Overview
Description
6-(9,10-Dioxo-9,10-dihydro-anthracene-2-sulfonylamino)-hexanoic acid is a complex organic compound with significant applications in various scientific fields. This compound features a unique structure that includes an anthracene core with sulfonyl and amino functional groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(9,10-Dioxo-9,10-dihydro-anthracene-2-sulfonylamino)-hexanoic acid typically involves multiple steps, starting with the preparation of the anthracene core. The anthracene is first oxidized to form 9,10-dioxo-9,10-dihydroanthracene. This intermediate is then sulfonated to introduce the sulfonyl group at the 2-position. The final step involves the reaction of the sulfonylated anthracene with hexanoic acid under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-(9,10-Dioxo-9,10-dihydro-anthracene-2-sulfonylamino)-hexanoic acid can undergo various chemical reactions, including:
Oxidation: The anthracene core can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield further oxidized anthracene derivatives, while reduction can produce reduced forms of the compound with different functional groups.
Scientific Research Applications
6-(9,10-Dioxo-9,10-dihydro-anthracene-2-sulfonylamino)-hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(9,10-Dioxo-9,10-dihydro-anthracene-2-sulfonylamino)-hexanoic acid involves its interaction with specific molecular targets. The sulfonyl and amino groups play a crucial role in binding to these targets, which can include enzymes, receptors, and other proteins. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate: A related compound with similar structural features but different properties and applications.
4-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}butanoic acid: Another compound with a similar anthracene core and sulfonylamino group but a different aliphatic chain length.
Uniqueness
6-(9,10-Dioxo-9,10-dihydro-anthracene-2-sulfonylamino)-hexanoic acid is unique due to its specific combination of functional groups and aliphatic chain length, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable for certain applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
6-[(9,10-dioxoanthracen-2-yl)sulfonylamino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6S/c22-18(23)8-2-1-5-11-21-28(26,27)13-9-10-16-17(12-13)20(25)15-7-4-3-6-14(15)19(16)24/h3-4,6-7,9-10,12,21H,1-2,5,8,11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFZKAFTDSXOMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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